{[(5-Chloro-4-methylpentyl)oxy]methyl}benzene
Description
Properties
Molecular Formula |
C13H19ClO |
|---|---|
Molecular Weight |
226.74 g/mol |
IUPAC Name |
(5-chloro-4-methylpentoxy)methylbenzene |
InChI |
InChI=1S/C13H19ClO/c1-12(10-14)6-5-9-15-11-13-7-3-2-4-8-13/h2-4,7-8,12H,5-6,9-11H2,1H3 |
InChI Key |
UBZBEUKVEQKWOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCOCC1=CC=CC=C1)CCl |
Origin of Product |
United States |
Preparation Methods
Synthesis via Williamson Ether Formation
This method employs alkoxyde displacement of a benzyl halide.
Procedure :
- Step 1 : Prepare 5-chloro-4-methylpentanol by hydrochlorination of 4-methylpent-1-en-5-ol using HCl gas in anhydrous ether.
- Step 2 : Deprotonate 5-chloro-4-methylpentanol with NaH in THF to generate the alkoxide.
- Step 3 : React the alkoxide with benzyl bromide (bromomethylbenzene) in dry THF at 60°C for 12 hours.
| Component | Quantity | Conditions | Yield |
|---|---|---|---|
| 5-Chloro-4-methylpentanol | 10 mmol | NaH (12 mmol), THF, 0°C | 85% |
| Benzyl bromide | 12 mmol | 60°C, 12 h | 78% |
Nucleophilic Substitution with Phase-Transfer Catalysis
A biphasic system enhances reactivity for ether formation.
Procedure :
- Step 1 : Dissolve benzyl alcohol (10 mmol) and 5-chloro-4-methylpentyl chloride (12 mmol) in toluene.
- Step 2 : Add tetrabutylammonium bromide (TBAB, 0.5 mmol) and 50% NaOH(aq).
- Step 3 : Stir vigorously at 40°C for 6 hours.
Data Summary :
| Parameter | Value |
|---|---|
| Reaction time | 6 h |
| Temperature | 40°C |
| Yield | 82% |
| Purity (HPLC) | 95% |
Mitsunobu Reaction for Stereoselective Synthesis
For enantiomerically pure derivatives, Mitsunobu conditions are optimal.
Procedure :
- Step 1 : Combine benzyl alcohol (10 mmol), 5-chloro-4-methylpentanol (12 mmol), triphenylphosphine (12 mmol), and diethyl azodicarboxylate (DEAD, 12 mmol) in THF.
- Step 2 : Stir at 25°C for 24 hours under nitrogen.
- Conversion : 90%
- Diastereomeric Excess : >99% (by chiral GC)
- Workup : Column chromatography (hexane:ethyl acetate 9:1)
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Williamson Ether | High yield, simple setup | Requires anhydrous conditions |
| Phase-Transfer Catalysis | Fast, mild conditions | Emulsification issues |
| Mitsunobu Reaction | Stereochemical control | Costly reagents |
Characterization and Validation
MS (EI) : m/z 226 [M⁺], 91 (C₇H₇⁺ base peak).
Industrial-Scale Considerations
- Solvent Recovery : Toluene and THF are recyclable via distillation (>95% recovery).
- Waste Streams : Aqueous NaOH and phosphine oxides require neutralization and filtration.
Chemical Reactions Analysis
Types of Reactions
{[(5-Chloro-4-methylpentyl)oxy]methyl}benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the chlorinated group to a methyl group.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), ammonia (NH3), thiol compounds (R-SH)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Methyl-substituted benzene derivatives
Substitution: Hydroxyl, amine, or thiol-substituted benzene derivatives
Scientific Research Applications
{[(5-Chloro-4-methylpentyl)oxy]methyl}benzene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {[(5-Chloro-4-methylpentyl)oxy]methyl}benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The table below compares {[(5-Chloro-4-methylpentyl)oxy]methyl}benzene with three structurally related compounds:
Key Observations :
- Chlorine vs. Prenyl groups, however, enhance π-π stacking and melanogenesis inhibition, as seen in the tri-prenylated derivative .
- Branching Effects : The 4-methyl branch in the target compound reduces conformational flexibility compared to linear-chain analogs (e.g., 4-((hexyloxy)methyl)benzene), which may influence membrane permeability in bioactive contexts.
- Molecular Weight : The compound’s intermediate molecular weight (~228.7 g/mol) positions it between smaller fragrance additives (e.g., methyl diantilis) and bulkier tri-prenylated derivatives, suggesting a balance between volatility and functional group density.
Biological Activity
{[(5-Chloro-4-methylpentyl)oxy]methyl}benzene is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies, drawing from diverse scientific literature.
Synthesis
The synthesis of this compound typically involves the reaction of chlorinated alkyl groups with aromatic compounds. The detailed synthetic pathway remains a subject of ongoing research, but it often includes the use of alkylation techniques and protective group strategies to ensure high yields and purity.
Antidiabetic Properties
Research indicates that derivatives related to this compound may exhibit antidiabetic activity. A study on thiazolidinedione derivatives demonstrated their ability to activate peroxisome proliferator-activated receptor gamma (PPARγ), which enhances insulin sensitivity. This suggests that similar compounds could potentially modulate metabolic pathways involved in glucose homeostasis .
Cytotoxic Effects
In vitro studies have shown that certain substituted benzene derivatives can influence cell viability and proliferation. For instance, compounds with structural similarities have been evaluated for their cytotoxicity against various cancer cell lines. These studies often utilize assays like MTT or XTT to assess cell viability, indicating that modifications in the benzene ring can significantly affect biological outcomes .
The mechanisms through which this compound exerts its biological effects are likely multifaceted. Compounds in this class may interact with cellular receptors or enzymes, leading to alterations in signaling pathways. For example, studies on benzene derivatives suggest they can induce oxidative stress and apoptosis in cancer cells by generating reactive oxygen species (ROS) .
Case Study 1: Anticancer Activity
A recent case study explored the anticancer properties of a compound structurally related to this compound. The study found that treatment with this compound resulted in significant apoptosis in human leukemia cells. The underlying mechanism was attributed to the activation of caspase pathways and subsequent DNA fragmentation .
Case Study 2: Toxicological Assessment
Another investigation focused on the toxicological profile of this compound, particularly regarding its effects on bone marrow cells. The results indicated potential genotoxicity, raising concerns about its safety profile for therapeutic applications. This highlights the need for comprehensive safety evaluations before clinical use .
Research Findings
Q & A
Q. What are the established synthetic routes for {[(5-Chloro-4-methylpentyl)oxy]methyl}benzene, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution or etherification reactions. For example, chlorinated intermediates (e.g., 1-chloro-4-(chloromethyl)benzene) can react with alcohols under alkaline conditions, as demonstrated in the synthesis of structurally similar 4-chlorobenzyl derivatives . Key parameters include:
- Temperature: Reactions often proceed at 60–80°C to balance reactivity and by-product formation.
- Catalysts: Use of K₂CO₃ or NaH as bases to deprotonate hydroxyl groups.
- Purification: Column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating the target compound from unreacted starting materials .
Data Table:
| Reagent | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| 1-Chloro-4-(chloromethyl)benzene | DMF | 80°C | 72 | |
| K₂CO₃ | Acetone | 60°C | 65 |
Q. How should researchers characterize the structural integrity of this compound?
Methodological Answer: A multi-spectral approach is essential:
- ¹H/¹³C NMR: Identify the methoxy (-OCH₃) and chlorinated alkyl chain signals. For example, methoxy protons typically resonate at δ 3.2–3.5 ppm, while methyl groups in the pentyl chain appear at δ 1.0–1.5 ppm .
- IR Spectroscopy: Confirm ether (C-O-C) stretches at 1100–1250 cm⁻¹ and C-Cl bonds at 550–850 cm⁻¹ .
- Mass Spectrometry: High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 228.12 for C₁₃H₁₇ClO₂⁺) .
Advanced Research Questions
Q. How can conflicting biological activity data for this compound derivatives be resolved?
Methodological Answer: Discrepancies in bioactivity studies (e.g., antimicrobial assays) may arise from:
- Purity Variations: Impurities >5% can skew results. Validate purity via HPLC (≥98%) before testing .
- Strain-Specific Effects: Use standardized bacterial strains (e.g., E. coli ATCC 25922) and control compounds (e.g., ampicillin) to normalize activity metrics .
- Solvent Interactions: DMSO concentrations >1% may inhibit bacterial growth. Use serial dilution in sterile PBS .
Q. What computational strategies predict the reactivity of {[(5-Chloro-4-methylpentyl)oxy]benzene} in novel reactions?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:
- Electrophilic Sites: The chlorinated alkyl chain exhibits higher electron-withdrawing potential, directing substitution reactions to the benzene ring .
- Thermodynamic Stability: Compare Gibbs free energy (ΔG) of intermediates to identify kinetically favored pathways.
Case Study: DFT studies on analogous 4-methoxybenzoyl chloride predicted regioselective acylation at the para position, aligning with experimental outcomes .
Q. How do structural analogs of this compound impact pharmacological target specificity?
Methodological Answer: Modify the alkyl chain length or substituents (e.g., replacing -Cl with -CF₃) and assess binding affinity via:
- Molecular Docking: Use AutoDock Vina to simulate interactions with target enzymes (e.g., cytochrome P450).
- In Vitro Assays: Measure IC₅₀ values against cancer cell lines (e.g., MCF-7) to correlate structure-activity relationships (SAR) .
Data Contradiction Note: Chlorine substituents may enhance membrane permeability but reduce solubility, requiring balanced lipophilicity (LogP ≈ 3.5) for optimal bioavailability .
Literature and Data Validation
Q. What databases provide reliable spectral and toxicity data for this compound?
Methodological Answer:
- PubChem: Offers computed InChI keys and spectroscopic data (e.g., InChI=1S/C13H20O2...) validated via peer-reviewed deposition .
- Reaxys/Scifinder: Search for synthetic protocols using CAS RN filters to exclude non-academic sources (e.g., commercial vendors) .
- Avoid Unreliable Sources: BenchChem and 960化工网 lack peer review and may contain unverified data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
